8-(p-Sulfophényl)théophylline

Vue d'ensemble

Description

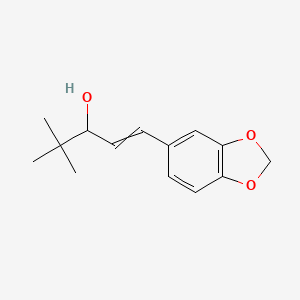

8-(p-Sulfophenyl)theophylline, also known as 8-(p-Sulfophenyl)theophylline, is a useful research compound. Its molecular formula is C13H12N4O5S and its molecular weight is 336.33 g/mol. The purity is usually 95%.

BenchChem offers high-quality 8-(p-Sulfophenyl)theophylline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-(p-Sulfophenyl)theophylline including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Antagonisme des Récepteurs de l'Adénosine

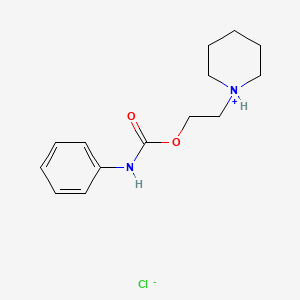

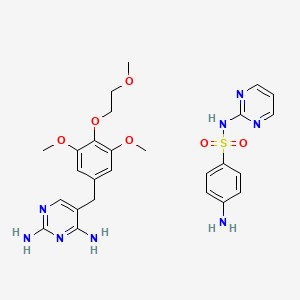

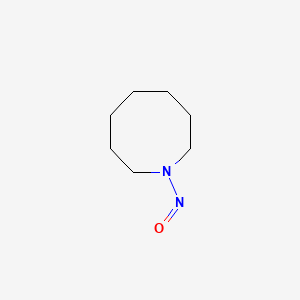

La 8-SPT est connue comme un antagoniste polaire des récepteurs de l'adénosine {svg_1}. Elle a été utilisée dans des études pour comprendre le rôle des récepteurs de l'adénosine dans divers processus physiologiques. Par exemple, elle aide à délimiter les voies où l'adénosine agit comme un neuromodulateur et contribue à la régulation de la libération des neurotransmetteurs.

Modulation de la Neurotransmission Sympathique Vasculaire

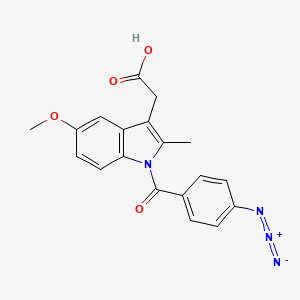

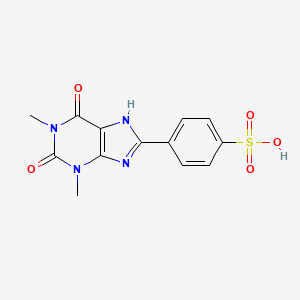

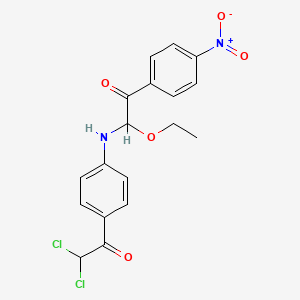

La recherche a indiqué que la 8-SPT peut moduler la neurotransmission sympathique vasculaire {svg_2}. Elle a été utilisée pour étudier les propriétés pharmacologiques des purinocepteurs sur les terminaisons nerveuses sympathiques vasculaires et pour explorer la source des adényl purines endogènes. Cette application est importante pour comprendre les mécanismes complexes de la régulation de la pression artérielle et le développement de traitements de l'hypertension.

Fibrose Cardiaque Après Infarctus du Myocarde

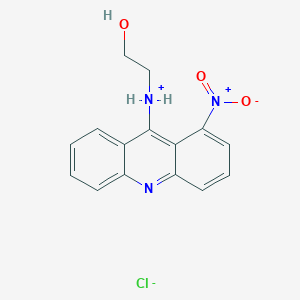

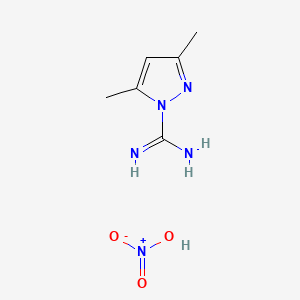

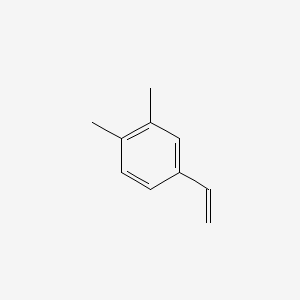

La 8-SPT a été impliquée dans des études portant sur la modulation de la fibrose myocardique après un infarctus du myocarde {svg_3}. Son rôle d'antagoniste des récepteurs de l'adénosine permet aux chercheurs d'étudier les effets hors cible des inhibiteurs du récepteur P2Y12 et leur impact sur les voies moléculaires impliquées dans la fibrose cardiaque, comme la voie de signalisation Wnt/β-caténine.

Modulation Purinergique dans les Oocytes de Xenopus

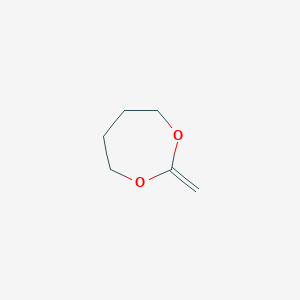

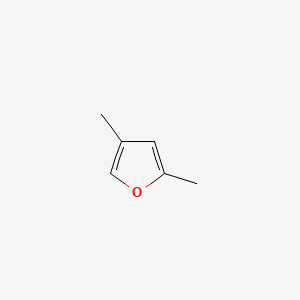

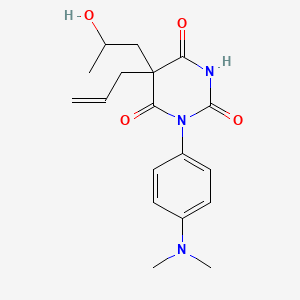

Le composé a été utilisé pour étudier les effets de la modulation purinergique dans les ovocytes de Xenopus {svg_4}. Cette recherche est cruciale pour comprendre les mécanismes de signalisation au niveau cellulaire et a des implications pour la biologie du développement et la médecine régénérative.

Inhibition de la Neurotransmission Adrénergique

La capacité de la 8-SPT à inhiber la neurotransmission adrénergique via les purinocepteurs préjonctionnels a fait l'objet d'un intérêt particulier {svg_5}. Cette propriété est particulièrement pertinente dans le contexte de maladies où la dysrégulation du système adrénergique est un facteur, comme certaines maladies cardiovasculaires et liées au stress.

Synthèse Chimique et Chromatographie

Enfin, la 8-SPT est utilisée dans le domaine de la synthèse chimique et de la chromatographie {svg_6}. Ses propriétés en font un outil précieux pour les scientifiques travaillant sur la synthèse de nouvelles entités chimiques et dans l'analyse de mélanges complexes, contribuant aux avancées dans les domaines pharmaceutiques et des sciences des matériaux.

Mécanisme D'action

Propriétés

IUPAC Name |

4-(1,3-dimethyl-2,6-dioxo-7H-purin-8-yl)benzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N4O5S/c1-16-11-9(12(18)17(2)13(16)19)14-10(15-11)7-3-5-8(6-4-7)23(20,21)22/h3-6H,1-2H3,(H,14,15)(H,20,21,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXJSJIXZOAMHTG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C1=O)C)NC(=N2)C3=CC=C(C=C3)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N4O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90230152 | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

80206-91-3 | |

| Record name | 8-(p-Sulfophenyl)theophylline | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=80206-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080206913 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-(4-Sulfophenyl)theophylline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90230152 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary mechanism of action of 8-(p-Sulfophenyl)theophylline?

A1: 8-(p-Sulfophenyl)theophylline acts primarily as an antagonist of adenosine receptors. [, , , , , , , , , , , , , , ] It binds to these receptors, preventing the binding of adenosine and inhibiting its downstream effects.

Q2: What are the downstream effects of adenosine receptor antagonism by 8-(p-Sulfophenyl)theophylline?

A2: The specific downstream effects depend on the adenosine receptor subtype being targeted (A1, A2a, A2b, A3). Generally, 8-(p-Sulfophenyl)theophylline can:

- Reverse adenosine-mediated inhibition of adenylate cyclase activity: This can lead to increased cAMP levels and potentiate the effects of agents that stimulate adenylate cyclase. [, ]

- Block adenosine-induced physiological responses: These include hypotension, bradycardia, cardioprotection, and inhibition of neurotransmission, among others. [, , , , , , , , ]

Q3: Can 8-(p-Sulfophenyl)theophylline cross the blood-brain barrier?

A4: Studies in rats indicate that even high doses of 8-(p-Sulfophenyl)theophylline administered intraperitoneally do not result in detectable levels of the drug in the brain, suggesting limited blood-brain barrier permeability. []

Q4: How does the adenosine-related mechanism of 8-(p-Sulfophenyl)theophylline contribute to its effects on myocardial ischemia?

A5: 8-(p-Sulfophenyl)theophylline has been shown to block the cardioprotective effects of ischemic preconditioning by antagonizing adenosine receptors. [, , , ] This suggests that adenosine signaling plays a crucial role in mediating the protective benefits of preconditioning.

Q5: What is the molecular formula and weight of 8-(p-Sulfophenyl)theophylline?

A5: 8-(p-Sulfophenyl)theophylline has the molecular formula C13H10N4O5S and a molecular weight of 334.32 g/mol.

Q6: Is there information available on the material compatibility and stability of 8-(p-Sulfophenyl)theophylline?

A6: The provided research papers primarily focus on the pharmacological and physiological effects of 8-(p-Sulfophenyl)theophylline. Information on material compatibility and stability under various conditions would require further investigation.

Q7: Does 8-(p-Sulfophenyl)theophylline possess any known catalytic properties?

A7: 8-(p-Sulfophenyl)theophylline is primarily recognized as a receptor antagonist and does not appear to have catalytic properties based on the provided research.

Q8: Have there been computational studies conducted on 8-(p-Sulfophenyl)theophylline?

A8: The provided papers primarily focus on experimental investigations. Further research is needed to explore potential applications of computational chemistry and modeling to study 8-(p-Sulfophenyl)theophylline.

Q9: How do structural modifications of 8-(p-Sulfophenyl)theophylline affect its activity and potency?

A10: While the research papers don't directly compare 8-(p-Sulfophenyl)theophylline with other structurally modified compounds, they provide insights into the SAR of adenosine receptor antagonists. [, , , ] For example, variations in the substituents at the 1, 3, and 8 positions of the xanthine ring can significantly influence affinity for different adenosine receptor subtypes.

Q10: Are there specific formulation strategies for 8-(p-Sulfophenyl)theophylline?

A10: The provided papers focus on its use as a research tool and do not delve into specific formulation strategies.

Q11: What are the common in vitro and in vivo models used to study the effects of 8-(p-Sulfophenyl)theophylline?

A11: The provided research employed a variety of models, including:

- Isolated organs: Hearts, atria, tracheas, and arterioles from various species were used to assess cardiovascular, respiratory, and vascular effects. [, , , , , , , , , , , , , ]

- Cell cultures: Chinese hamster ovary (CHO) cells transfected with adenosine receptor subtypes provided information about receptor binding and signaling. []

- Animal models: Rats, rabbits, pigs, and dogs were used to investigate the role of 8-(p-Sulfophenyl)theophylline in various physiological and pathological contexts. [, , , , , , , , , , , , , , ]

Q12: What specific research areas have used 8-(p-Sulfophenyl)theophylline to investigate adenosine signaling?

A12: The research highlights the use of 8-(p-Sulfophenyl)theophylline in studying:

- Cardioprotection: Investigating its role in ischemic preconditioning and potential therapeutic implications for myocardial infarction. [, , , ]

- Vascular tone regulation: Examining its effects on blood pressure and blood flow in various vascular beds. [, , , , , ]

- Neurotransmission: Studying its influence on seizure susceptibility and the modulation of neuronal excitability. [, , ]

- Respiratory function: Exploring its effects on tracheal contractility. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[4-(Dimethylaminodiazenyl)phenyl]prop-2-enoic acid](/img/structure/B1205771.png)